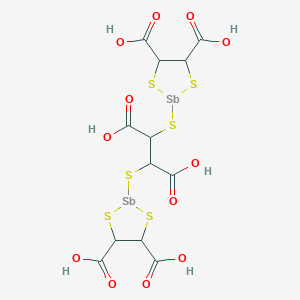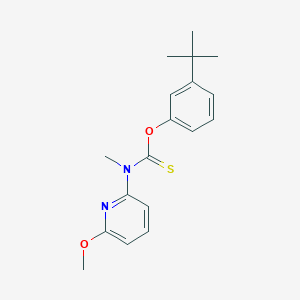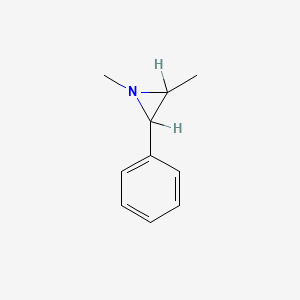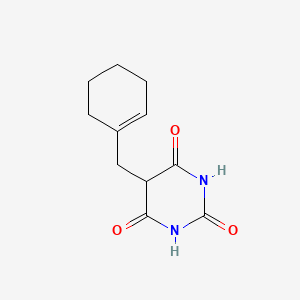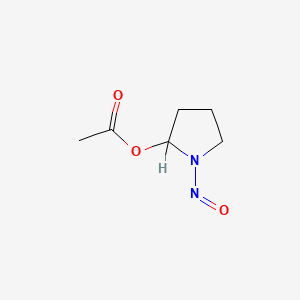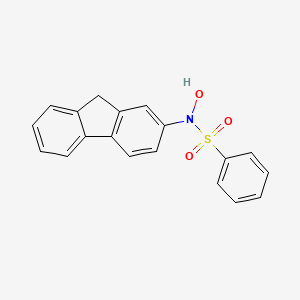
6-Hydroxytryptamine
Vue d'ensemble
Description
6-Hydroxytryptamine (6-HT or 5-HT) is an important neurotransmitter involved in many physiological processes, including mood, appetite, sleep, and memory. It is also involved in numerous pathological processes, including depression, anxiety, and schizophrenia. 6-HT is synthesized from the amino acid tryptophan and is found in the central nervous system (CNS) and peripheral nervous system (PNS). The synthesis of 6-HT is regulated by a series of enzymes, and the concentration of 6-HT in the CNS is tightly regulated by the activity of these enzymes.
Applications De Recherche Scientifique
Understanding 5-HT(6) Receptor Ligands
6-Hydroxytryptamine (6-HT) is closely related to 5-hydroxytryptamine (5-HT), commonly known as serotonin. Research into 5-HT(6) receptor ligands has shown potential for cognitive enhancers and antiobesity agents. The 5-HT(6) receptor, discovered in the brain, is a target for central nervous system (CNS) diseases like Alzheimer's, schizophrenia, anxiety, and obesity. Studies have advanced understanding of this receptor’s functional roles and pharmacophore requirements. For instance, two 5-HT(6) receptor antagonists are in Phase II clinical trials for cognitive function enhancement. These findings suggest that related compounds like 6-HT could also be relevant in CNS-mediated diseases (Holenz et al., 2006).
Serotonin's Physiological Role
Serotonin, a biogenic amine, plays a significant role as a neurotransmitter. Its manipulation in animal models has helped understand its role in humans. Serotonin modulates various physiological functions, including gastrointestinal motility, vascular tone, and platelet function. It's also involved in mood disorders, emesis, migraine, irritable bowel syndrome (IBS), and hypertension. This broad range of effects indicates that compounds like 6-HT could have diverse applications in understanding and possibly treating these conditions (Mohammad-Zadeh et al., 2008).
5-HT(6) Receptor and Memory Regulation
The 5-HT(6) receptor's role in memory and cognition has been a subject of interest. For example, 5-HT(6) receptor antagonists have been found to improve memory and cognitive functions in various animal models. This suggests that related compounds like 6-HT could be valuable in studying cognitive impairments and developing treatments, particularly in conditions like Alzheimer's disease and schizophrenia (Bruin et al., 2011).
Role in Pain Modulation
The 5-HT(6) receptor has been linked to pain modulation. For instance, 5-HT(6) receptor antagonists have been shown to reduce pain behavior and influence hypothalamo-pituitary-adrenal axis activity in persistent pain models. This suggests that related compounds like 6-HT might play a role in understanding and potentially treating pain-related conditions (Finn et al., 2007).
Mécanisme D'action
Target of Action
6-Hydroxytryptamine, also known as 3-(2-aminoethyl)-1H-indol-6-ol, is a derivative of serotonin, a monoamine neurotransmitter . It primarily targets serotonin receptors in the brain and throughout the body . These receptors, including the 5-HT1 subgroup, play key roles in various physiological and pathophysiological processes .
Mode of Action
This compound interacts with its targets, the serotonin receptors, by binding to them and initiating a series of biochemical reactions . This interaction leads to changes in the function of these receptors and the cells they are located in. For instance, the activation of serotonin receptors can lead to increased stimulation of myenteric neurons and gastrointestinal motility .
Biochemical Pathways
The compound is involved in several biochemical pathways. It is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step. This is followed by the decarboxylation of 5-HTP to finally form 5-HT . The activation of serotonin receptors can influence several downstream effects, including the regulation of mood, sleep, digestion, and other physiological processes .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of other selective serotonin reuptake inhibitors (SSRIs). SSRIs are known for their ability to reversibly block the reuptake of serotonin in the synaptic cleft . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can greatly impact their bioavailability and therapeutic efficacy.
Result of Action
The action of this compound at the molecular and cellular level results in a variety of effects. It regulates cell proliferation, migration, and maturation in a variety of cell types, including renal proximal tubular cells, endothelial cells, mast cells, neurons, and astrocytes . It also plays a significant role in renal metabolism, glomerular function, and renal vascular tone .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, the activation of serotonin by certain agonists can lead to the inhibition of inflammation .
Safety and Hazards
Orientations Futures
The serotonergic system offers great potential for the development of new antidepressant therapies based on the combination of SERT inhibition with different pharmacological activity towards the 5-HT system . The inhibition of tryptophan hydroxylase (TPH), in particular the neuronal isoform (TPH2), may provide an opportunity to pharmacologically target central 5-HT synthesis, and so develop new treatments for severe, life-threatening SS .
Analyse Biochimique
Biochemical Properties
6-Hydroxytryptamine is involved in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is monoamine oxidase, which catalyzes the oxidation of this compound to produce 5-hydroxyindoleacetic acid . Additionally, this compound binds to several types of serotonin receptors, including 5-HT1, 5-HT2, and 5-HT3, which are G-protein coupled receptors involved in various signaling pathways .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In the central nervous system, it influences neuronal activity by binding to serotonin receptors on neurons, thereby modulating neurotransmission . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the cAMP signaling pathway, leading to changes in gene expression and cellular responses . In the gastrointestinal tract, it regulates intestinal movements by acting on enterochromaffin cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific serotonin receptors, which triggers a cascade of intracellular events. Upon binding to its receptors, this compound can activate or inhibit adenylate cyclase, leading to changes in the levels of cyclic AMP . This, in turn, affects various downstream signaling pathways, including protein kinase A and CREB, which are involved in gene expression and cellular responses . Additionally, this compound can modulate ion channels and influence neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is relatively stable under physiological conditions but can be degraded by monoamine oxidase . Long-term exposure to this compound can lead to desensitization of serotonin receptors, resulting in altered cellular responses . In vitro studies have shown that prolonged exposure to this compound can affect neuronal plasticity and synaptic strength .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound can enhance mood and cognitive function, while high doses can lead to adverse effects such as anxiety and hyperactivity . In some cases, excessive doses of this compound can be toxic and lead to serotonin syndrome, characterized by symptoms such as agitation, confusion, and rapid heart rate .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from tryptophan via the intermediate 5-hydroxytryptophan, catalyzed by the enzyme tryptophan hydroxylase . The primary metabolic pathway for this compound involves its oxidation by monoamine oxidase to produce 5-hydroxyindoleacetic acid, which is then excreted by the kidneys . Additionally, this compound can be metabolized through the kynurenine pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by serotonin transporters, which are high-affinity, low-capacity transporters that facilitate its reuptake into presynaptic neurons . This reuptake process is crucial for terminating the signaling of this compound and recycling it for future use . Additionally, this compound can be transported by organic cation transporters and plasma membrane monoamine transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within synaptic vesicles in presynaptic neurons . It is released into the synaptic cleft upon neuronal activation and binds to serotonin receptors on postsynaptic neurons . The localization of this compound within synaptic vesicles is facilitated by vesicular monoamine transporters, which actively transport it into the vesicles . This subcellular localization is essential for its role in neurotransmission and synaptic signaling .
Propriétés
IUPAC Name |
3-(2-aminoethyl)-1H-indol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10/h1-2,5-6,12-13H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTKTNRVJAMKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196105 | |
| Record name | 6-Hydroxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
443-31-2 | |
| Record name | 6-Hydroxytryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-aminoethyl)-1H-indol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

